molecular formula C11H22N2O2 B1416587 trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate CAS No. 1222491-53-3

trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate

Cat. No. B1416587
M. Wt: 214.3 g/mol
InChI Key: NNMBHCRWGGSRBE-RKDXNWHRSA-N
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Description

“trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” is a chemical compound . It is also known as “tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride” with the CAS Number: 1807542-94-4 . It has a molecular weight of 250.77 .


Molecular Structure Analysis

The molecular structure of “trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carbamate group attached to a tert-butyl group . The molecular formula is C11H22N2O2 .


Physical And Chemical Properties Analysis

“trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 214.304580 g/mol . It has a density of 1 .

Scientific Research Applications

  • Preparation and Applications in Organic Syntheses :

    • The paper by Padwa, Brodney, and Lynch (2003) discusses the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate. This study is relevant for understanding the synthesis and applications of similar carbamate compounds in organic chemistry (Padwa, Brodney, & Lynch, 2003).
  • Crystallography and Molecular Interactions :

    • Baillargeon et al. (2017) investigated tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, providing insights into the crystal structures of carbamate derivatives. Their study contributes to understanding the molecular interactions and crystallography of related compounds (Baillargeon et al., 2017).
  • Hydrogen Bond Interactions in Carbamate Derivatives :

    • Das et al. (2016) explored two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. Their research focused on the hydrogen bond interactions and crystal packing in carbamate derivatives, which is significant for understanding the chemical behavior of similar compounds (Das et al., 2016).
  • Synthesis and Heterocyclization Studies :

    • Gómez-Sánchez, Soriano, and Marco-Contelles (2007) studied the synthesis and heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates. This research is relevant for understanding the synthesis pathways and reactions of carbamate compounds, including tert-butyl derivatives (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
  • Photoredox-Catalyzed Reactions :

    • Wang et al. (2022) investigated the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This study provides insights into novel photoredox-catalyzed reactions involving carbamate compounds (Wang et al., 2022).
  • Synthesis of Natural Product Intermediates :

    • Tang et al. (2014) discussed the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the production of natural products like jaspine B. This highlights the role of carbamate derivatives in the synthesis of biologically active compounds (Tang et al., 2014).

Safety And Hazards

The safety information for “trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” indicates that it is harmful . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653986
Record name tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate

CAS RN

1222491-53-3
Record name tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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